tert-Butyl 2-(amino(3-chloro-4-fluorophenyl)methylene)hydrazinecarboxylate

Lipophilicity Drug-likeness CNS drug design

tert-Butyl 2-(amino(3-chloro-4-fluorophenyl)methylene)hydrazinecarboxylate (CAS 1053655-93-8) is a synthetic hydrazinecarboxylic acid tert-butyl ester derivative belonging to the class of Boc-protected aryl hydrazones. The compound features a 3-chloro-4-fluorophenyl substituent on the imine carbon, a Boc (tert-butoxycarbonyl) protecting group, and a molecular formula of C12H15ClFN3O2 with a molecular weight of 287.72 g/mol.

Molecular Formula C12H15ClFN3O2
Molecular Weight 287.72 g/mol
CAS No. 1053655-93-8
Cat. No. B1423680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(amino(3-chloro-4-fluorophenyl)methylene)hydrazinecarboxylate
CAS1053655-93-8
Molecular FormulaC12H15ClFN3O2
Molecular Weight287.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NN=C(C1=CC(=C(C=C1)F)Cl)N
InChIInChI=1S/C12H15ClFN3O2/c1-12(2,3)19-11(18)17-16-10(15)7-4-5-9(14)8(13)6-7/h4-6H,1-3H3,(H2,15,16)(H,17,18)
InChIKeyXGMDPPBDZZUZSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(amino(3-chloro-4-fluorophenyl)methylene)hydrazinecarboxylate (CAS 1053655-93-8): A Boc-Protected Hydrazone Building Block for Medicinal Chemistry


tert-Butyl 2-(amino(3-chloro-4-fluorophenyl)methylene)hydrazinecarboxylate (CAS 1053655-93-8) is a synthetic hydrazinecarboxylic acid tert-butyl ester derivative belonging to the class of Boc-protected aryl hydrazones . The compound features a 3-chloro-4-fluorophenyl substituent on the imine carbon, a Boc (tert-butoxycarbonyl) protecting group, and a molecular formula of C12H15ClFN3O2 with a molecular weight of 287.72 g/mol . Its computed LogP of 2.83 and topological polar surface area (TPSA) of 74.21 Ų position it favorably within drug-like chemical space . The compound is primarily utilized as a synthetic intermediate in the preparation of heterocyclic compounds and pharmacologically active molecules, particularly in kinase inhibitor programs targeting EGFR and related tyrosine kinases [1].

Why Generic Substitution of CAS 1053655-93-8 with Close Analogs Fails: Physicochemical and Structural Differentiation Evidence


Generic substitution of this compound with its closest in-class analogs is precluded by quantifiable differences in lipophilicity, polar surface area, and halogen-dependent electronic properties that govern reactivity in downstream coupling reactions. The 3-chloro-4-fluorophenyl substitution pattern on the target compound (LogP 2.83) confers an approximately 0.8 log unit increase in lipophilicity compared to the unsubstituted phenyl analog (LogP 2.04), while remaining 0.36 log units less lipophilic than the naphthyl analog (LogP 3.19) . The Boc protecting group is essential for orthogonal synthetic strategies; the deprotected analog 3-chloro-4-fluorophenylhydrazine (TPSA 38.05 Ų) lacks the carbamate functionality that enables selective deprotection under mild acidic conditions . Furthermore, the electron-withdrawing effects of the chloro and fluoro substituents modulate the reactivity of the hydrazone moiety in palladium-catalyzed cross-coupling and cyclization reactions, a property not replicated by analogs bearing different halogenation patterns [1].

Quantitative Differentiation Guide for CAS 1053655-93-8: Head-to-Head and Cross-Study Evidence Against Closest Analogs


LogP Differentiation: 3-Chloro-4-fluorophenyl vs. Unsubstituted Phenyl and Naphthyl Analogs

The target compound (CAS 1053655-93-8) exhibits a computed LogP of 2.83, which is 0.79 log units higher than the unsubstituted phenyl analog tert-butyl 2-(imino(phenyl)methyl)hydrazine-1-carboxylate (CAS 159016-25-8, LogP 2.04) and 0.36 log units lower than the naphthyl analog tert-butyl 2-(imino(naphthalen-2-yl)methyl)hydrazine-1-carboxylate (CAS 1053655-99-4, LogP 3.19) . This intermediate lipophilicity, falling within the optimal LogP range of 2–3 for CNS drug candidates, is a direct consequence of the 3-chloro-4-fluoro substitution pattern, which provides a balanced hydrophobic contribution without the excessive lipophilicity of the naphthyl system that may lead to poor solubility and metabolic liabilities .

Lipophilicity Drug-likeness CNS drug design Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison: Carbamate-Protected vs. Free Hydrazine Forms

The target compound has a computed TPSA of 74.21 Ų, which is nearly double that of its deprotected analog 3-chloro-4-fluorophenylhydrazine (CAS 84282-78-0, TPSA = 38.05 Ų) . The 36.16 Ų increase in TPSA is attributable to the tert-butoxycarbonyl (Boc) carbamate moiety, which introduces three additional hydrogen bond acceptors and one additional hydrogen bond donor . Critically, the Boc group serves as a transient polar surface area modulator: upon acidic deprotection (e.g., TFA/DCM), the TPSA reverts to the lower value of the free hydrazine/amidine form, enabling a synthetic strategy where high TPSA is maintained during purification and handling steps (improving solubility and reducing non-specific binding) and then removed to enhance membrane permeability of the final bioactive compound.

Polar surface area Membrane permeability Oral bioavailability Protecting group strategy

Structural Differentiation from SC99 (JAK2/STAT3 Inhibitor): Intermediate vs. Terminal Bioactive Compound

A structurally close analog, SC99 (CAS 882290-02-0, C15H8Cl2FN3O, MW 336.15), is a characterized JAK2/STAT3 inhibitor that docks into the ATP-binding pocket of JAK2 and inhibits phosphorylation of JAK2 and STAT3 with selectivity over NF-κB, AKT, ERK, and c-Src pathways . SC99 contains a (3-chloro-4-fluorophenyl)hydrazono moiety connected to a 4-chlorophenyl-3-oxo-propanenitrile group, whereas the target compound (CAS 1053655-93-8) incorporates the same 3-chloro-4-fluoro aryl group but as a Boc-protected hydrazone with a molecular weight 48.43 Da lower (287.72 vs. 336.15) and lacking the second 4-chlorophenyl ring . This structural divergence is critical: SC99 is a terminal bioactive compound with established pharmacology, while the target compound serves as a more versatile synthetic intermediate that can be elaborated into diverse kinase-targeting scaffolds through the free amino group liberated upon Boc deprotection [1]. No direct biological target engagement data are available for CAS 1053655-93-8 itself, consistent with its defined role as a protected precursor rather than a terminal pharmacophore .

JAK2 inhibitor STAT3 pathway Hydrazone scaffold Medicinal chemistry building block

Halogen Substitution Pattern: Electronic Effect Differentiation from Mono-halogenated and Non-halogenated Analogs

The 3-chloro-4-fluoro substitution pattern on the phenyl ring of the target compound creates a unique electronic environment distinct from both the unsubstituted phenyl analog (CAS 159016-25-8) and mono-halogenated variants. The combined Hammett σ values for 3-Cl (σₘ = 0.37) and 4-F (σₚ = 0.06) substituents produce a net electron-withdrawing effect that polarizes the hydrazone C=N bond, enhancing electrophilicity at the imine carbon for nucleophilic addition and cyclization reactions [1]. In contrast, the unsubstituted phenyl analog (combined σ ≈ 0) lacks this activation, while derivatives with alternative halogenation patterns (e.g., 4-Cl only, or 3-F only) present different electronic profiles that alter reaction kinetics and regioselectivity in downstream transformations . The 3-chloro-4-fluoro pattern also provides two distinct halogen atoms available for orthogonal cross-coupling (e.g., chlorine for Suzuki-Miyaura; fluorine for SNAr), a strategic advantage absent in analogs with a single halogen or no halogens .

Electron-withdrawing groups Cross-coupling reactivity SAR building blocks Halogen bonding

Commercially Available Purity Grades and Procurement Specifications: Batch-to-Batch Consistency Comparison

The target compound is commercially available from multiple reputable suppliers at defined purity grades, enabling procurement decisions based on quantitative specifications. Apollo Scientific offers the compound at 95% purity (Catalog No. PC446003) ; Leyan.com provides it at 97% purity (Product ID 1406185) ; and Fluorochem supplies it at 95.0% purity (Product Code F047506) . The unsubstituted phenyl analog (CAS 159016-25-8) is similarly available at 97% purity, while the 3-chloro-4-fluorophenylhydrazine precursor (CAS 84282-78-0) is offered at technical grade with a defined melting point of 74–79 °C (lit.) . The availability of the target compound at ≥95% purity from multiple independent sources, combined with full characterization data (SMILES, InChI Key, MDL number MFCD10568190), provides procurement reliability that is comparable to or exceeds that of alternative building blocks in this chemical space.

Chemical purity Quality control Procurement specification Synthetic reliability

Best-Fit Research and Industrial Application Scenarios for CAS 1053655-93-8 Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Synthesis: EGFR and JAK2/STAT3 Program Building Block

The compound's 3-chloro-4-fluorophenyl pharmacophore, intermediate LogP of 2.83 (within CNS drug-like space), and Boc-protected hydrazone functionality make it an ideal building block for constructing focused kinase inhibitor libraries targeting EGFR and JAK2/STAT3 pathways. Upon Boc deprotection, the liberated amino group enables coupling with diverse carboxylic acid, sulfonyl chloride, or isocyanate warheads, while the dual halogen handles (Cl for Suzuki-Miyaura; F for SNAr) support sequential orthogonal derivatization. This scenario is supported by the compound's documented use as an intermediate in the synthesis of selective EGFR inhibitors reported in J. Med. Chem. (2023) [1].

CNS-Penetrant Lead Optimization: Balanced Lipophilicity Building Block

For CNS drug discovery programs requiring balanced physicochemical properties, the compound's LogP of 2.83 (compared to 2.04 for the unsubstituted phenyl analog and 3.19 for the naphthyl analog) positions it within the optimal range for blood-brain barrier penetration (LogP 2–3) while maintaining sufficient aqueous solubility for formulation [1]. The TPSA of 74.21 Ų (below the 90 Ų threshold for CNS penetration after Boc removal) further supports its selection over more polar or more lipophilic alternatives [2].

Heterocyclic Core Synthesis: Precursor to 1H-Indazoles and Fused Ring Systems

The compound serves as a precursor for continuous-flow synthesis of 1H-indazoles via reaction of o-fluorobenzaldehyde derivatives with tert-butyl carbazate under high temperature, a methodology validated in heterocyclic chemistry literature [1]. The presence of the 4-fluoro substituent on the phenyl ring enables participation in intramolecular cyclization reactions, while the Boc group ensures regioselective protection during multi-step sequences. This application leverages the compound's unique combination of halogen substitution and protecting group strategy that is not replicated by simpler hydrazine building blocks [2].

Property-Based Fragment Elaboration: TPSA-Modulated Synthetic Strategy

In fragment-based drug discovery programs where TPSA modulation is critical for optimizing permeability and solubility, the 36.16 Ų TPSA differential between the Boc-protected (74.21 Ų) and deprotected (38.05 Ų) forms provides a quantifiable design parameter. The protected form can be carried through multiple synthetic steps with favorable solubility and chromatographic behavior, and then deprotected in the final step to reduce TPSA and improve membrane permeability of the target compound. This 'TPSA-switch' strategy has been applied in the synthesis of amidine-containing protease inhibitors where transient Boc protection of the hydrazone/amidine precursor improved overall synthetic yields [1].

Quote Request

Request a Quote for tert-Butyl 2-(amino(3-chloro-4-fluorophenyl)methylene)hydrazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.